molecular formula C9H9ClN2O B8714668 4-Chloro-2-ethoxybenzimidazole CAS No. 1046822-81-4

4-Chloro-2-ethoxybenzimidazole

Cat. No.: B8714668
CAS No.: 1046822-81-4
M. Wt: 196.63 g/mol
InChI Key: UDCSYGCISFYARY-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxybenzimidazole is a substituted benzimidazole featuring a chlorine atom at position 4 and an ethoxy group at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, renowned for their broad pharmacological applications, including antimicrobial, antiviral, and anticancer activities . The introduction of substituents like chloro and ethoxy groups modulates electronic properties, solubility, and binding affinity to biological targets.

Properties

CAS No.

1046822-81-4

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

4-chloro-2-ethoxy-1H-benzimidazole

InChI

InChI=1S/C9H9ClN2O/c1-2-13-9-11-7-5-3-4-6(10)8(7)12-9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

UDCSYGCISFYARY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(N1)C=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: Chlorine at position 4 (as in the target compound) vs. position 5 (e.g., benzothiazole in ) alters electronic distribution. Position 4 in benzimidazoles is often associated with enhanced DNA-binding in anticancer agents , whereas position 5 in benzothiazoles may influence metabolic stability .

Heterocyclic Core Modifications :

  • Replacing the benzimidazole NH group with sulfur (benzothiazole) or adding a thiadiazole ring (benzothiadiazole) introduces distinct electronic profiles. Benzothiazoles exhibit stronger π-stacking interactions, while benzothiadiazoles (e.g., ) are used in neurological therapeutics due to their rigid, planar structures.

Bulk and Steric Effects :

  • Bulky substituents like tert-butyl groups () hinder rotational freedom, favoring interactions with hydrophobic protein pockets. In contrast, smaller groups (e.g., OEt) allow greater conformational flexibility for target binding.

Pharmacological and Physicochemical Properties

While direct data on this compound is sparse, inferences can be drawn from analogs:

  • Lipophilicity : The ethoxy group (logP ~1.5–2.0) likely enhances lipid solubility compared to carboxylate derivatives (logP <0) in , improving oral bioavailability.
  • Electronic Effects : Chlorine’s electron-withdrawing nature increases the compound’s acidity (pKa ~5–6), favoring ionization at physiological pH and hydrogen bonding with targets .
  • Thermodynamic Stability : Ethoxy and chloro substituents may stabilize the molecule against metabolic degradation compared to unsubstituted benzimidazoles .

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